

4-Fluorobenzonitrile-d4 physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluorobenzonitrile-d4

Cat. No.: B583211

[Get Quote](#)

An In-depth Technical Guide to 4-Fluorobenzonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for **4-Fluorobenzonitrile-d4**. This deuterated analog of 4-fluorobenzonitrile is a valuable tool in pharmaceutical research and development, particularly in studies involving metabolic stability, pharmacokinetics, and as an internal standard in analytical applications.

Core Physical and Chemical Properties

4-Fluorobenzonitrile-d4 is a deuterated form of 4-fluorobenzonitrile where the four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling provides a distinct mass signature for analytical purposes without significantly altering the chemical reactivity of the molecule.

Table 1: Physical and Chemical Properties of **4-Fluorobenzonitrile-d4**

Property	Value	Reference
CAS Number	1080497-29-5	[1][2]
Molecular Formula	C ₇ D ₄ FN	[1][3]
Molecular Weight	125.14 g/mol	[1][3]
Appearance	Off-White Low Melting Solid	[3][4]
Isotopic Enrichment	≥98 atom % D	[5]
Boiling Point	189.6 ± 13.0 °C at 760 mmHg	[6]
Density	1.2 ± 0.1 g/cm ³	[6]
Flash Point	65.6 ± 0.0 °C	[6]
Solubility	Soluble in DMSO	[3]

Synthesis and Purification

The synthesis of **4-Fluorobenzonitrile-d₄** can be achieved through a multi-step process, beginning with a deuterated precursor. A common and effective method involves the fluorination of a deuterated chlorobenzonitrile intermediate.

Experimental Protocol: Synthesis of 4-Fluorobenzonitrile-d₄

Step 1: Synthesis of 4-Chlorobenzonitrile-d₄

The synthesis of the deuterated intermediate, 4-chlorobenzonitrile-d₄, can be adapted from established protocols for the non-deuterated analog. One viable route starts from the commercially available 4-Chlorobenzaldehyde-2,3,5,6-d₄.

- Reaction: Conversion of 4-chlorobenzaldehyde-d₄ to 4-chlorobenzonitrile-d₄.
- Reagents: 4-chlorobenzaldehyde-d₄, hydroxylamine hydrochloride, and a suitable dehydrating agent in a solvent like formic acid.
- Procedure (adapted from a similar synthesis):

- To a solution of 4-chlorobenzaldehyde-d₄ in formic acid, add hydroxylamine hydrochloride.
- Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC) or gas chromatography (GC).
- After cooling, pour the reaction mixture into ice water to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum to yield 4-chlorobenzonitrile-d₄.

Step 2: Fluorination of 4-Chlorobenzonitrile-d₄

The final step is a halogen exchange reaction where the chlorine atom is replaced by fluorine.

- Reaction: Halogen exchange fluorination.
- Reagents: 4-chlorobenzonitrile-d₄, a fluoride source (e.g., spray-dried potassium fluoride), and a high-boiling aprotic polar solvent (e.g., sulfolane or N,N-dimethylformamide). A phase-transfer catalyst can be used to enhance the reaction rate.
- Procedure (adapted from a similar synthesis):
 - In a reaction vessel equipped with a condenser and a stirrer, combine 4-chlorobenzonitrile-d₄ and anhydrous potassium fluoride in the chosen solvent.
 - Heat the mixture to a high temperature (typically 150-250 °C) and stir vigorously for several hours. Monitor the reaction progress by GC.
 - Upon completion, cool the reaction mixture and filter to remove inorganic salts.
 - The crude product is then isolated from the filtrate by extraction and purified.

Experimental Protocol: Purification

Purification of the final product is crucial to remove any unreacted starting materials and byproducts.

- Method: Column chromatography or distillation.
- Column Chromatography Procedure:

- Prepare a silica gel column.
- Dissolve the crude **4-Fluorobenzonitrile-d4** in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
- Load the solution onto the column and elute with an appropriate solvent system, collecting fractions.
- Monitor the fractions by TLC and combine the pure fractions.
- Evaporate the solvent to obtain the purified product.
- Distillation Procedure:
 - Set up a vacuum distillation apparatus.
 - Heat the crude product under reduced pressure.
 - Collect the fraction that distills at the expected boiling point of **4-Fluorobenzonitrile-d4**.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of **4-Fluorobenzonitrile-d4**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the deuteration pattern and the overall structure of the molecule.

Experimental Protocol: NMR Analysis

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
- ^1H NMR: The proton NMR spectrum is expected to show a significant reduction or absence of signals in the aromatic region compared to the non-deuterated analog, confirming the high

level of deuteration. Residual proton signals, if any, would appear as complex multiplets due to coupling with both ^{19}F and ^{13}C .

- ^{13}C NMR: The carbon-13 NMR spectrum will show characteristic signals for the aromatic carbons and the nitrile carbon. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be of lower intensity.
- ^{19}F NMR: The fluorine-19 NMR spectrum will show a singlet for the fluorine atom, which may be slightly broadened due to coupling with adjacent deuterium atoms.

Table 2: Expected NMR Data for **4-Fluorobenzonitrile-d4**

Nucleus	Expected Chemical Shift (ppm)	Notes
^1H	Minimal signals in the aromatic region	Confirms deuteration.
^{13}C	~100-165 (aromatic), ~118 (nitrile)	C-D coupling will be observed.
^{19}F	~ -105 to -115	Referenced to an appropriate standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
- Expected Absorptions:
 - The C-D stretching vibrations will appear at a lower frequency (around $2200\text{-}2300\text{ cm}^{-1}$) compared to C-H stretches.

- A strong, sharp absorption band characteristic of the nitrile group ($\text{C}\equiv\text{N}$) stretch is expected around 2230 cm^{-1} .
- The C-F stretching vibration will be observed in the fingerprint region, typically around $1200\text{-}1300\text{ cm}^{-1}$.
- Aromatic ring vibrations will be present in the $1400\text{-}1600\text{ cm}^{-1}$ region.

Table 3: Key IR Absorption Bands for **4-Fluorobenzonitrile-d4**

Functional Group	Wavenumber (cm^{-1})
C-D Stretch (Aromatic)	$\sim 2200\text{-}2300$
$\text{C}\equiv\text{N}$ Stretch	~ 2230
C-F Stretch	$\sim 1200\text{-}1300$
Aromatic C=C Stretch	$\sim 1400\text{-}1600$

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of **4-Fluorobenzonitrile-d4**.

Experimental Protocol: GC-MS Analysis

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
- GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) with a temperature program that allows for the separation of the analyte from any impurities.
- MS Conditions: Electron ionization (EI) is a common method. The mass spectrometer will be scanned over a relevant mass range.

- **Expected Fragmentation:** The molecular ion peak (M^+) should be observed at m/z 125. The fragmentation pattern will be influenced by the stable aromatic ring and the nitrile and fluoro substituents. Loss of DCN (m/z 28) or F (m/z 19) could be potential fragmentation pathways.

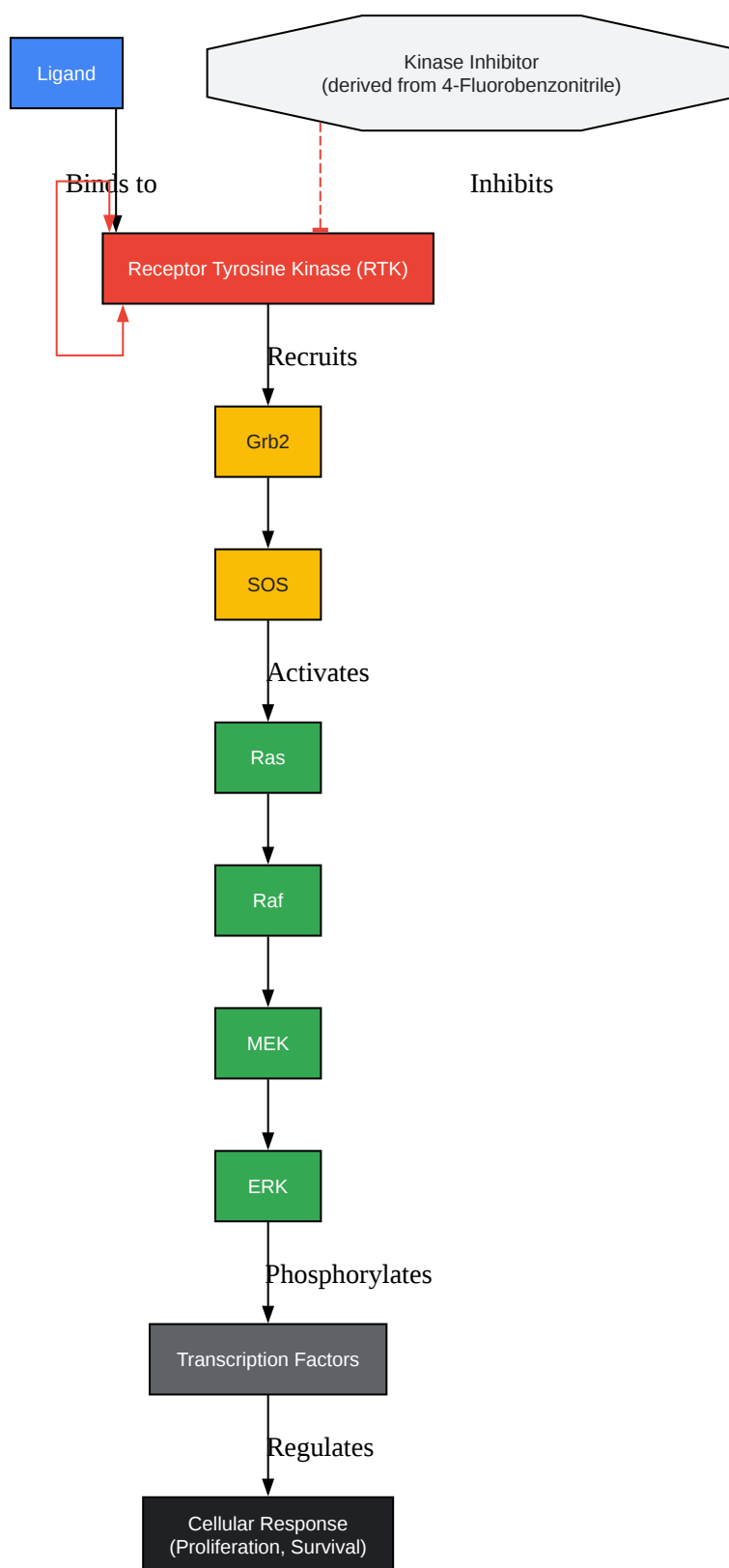
Applications in Drug Development and Research

Deuterated compounds like **4-Fluorobenzonitrile-d4** are primarily used in:

- **Pharmacokinetic Studies:** To track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The deuterium label allows for the differentiation of the administered drug from its metabolites and endogenous compounds.
- **Metabolic Stability Assays:** By replacing hydrogen with deuterium at sites of metabolic activity, the rate of metabolism can be slowed down (the kinetic isotope effect). This can be used to improve the metabolic stability and half-life of a drug.
- **Internal Standards:** Due to its similar chemical properties to the non-deuterated analog but distinct mass, it serves as an excellent internal standard for quantitative analysis by mass spectrometry.

Signaling Pathway Visualization

4-Fluorobenzonitrile is a versatile building block used in the synthesis of various kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in diseases like cancer. A common target is the receptor tyrosine kinase (RTK) signaling pathway. The following diagram illustrates a simplified, generic RTK signaling pathway that could be targeted by a drug candidate synthesized using a 4-fluorobenzonitrile derivative.



[Click to download full resolution via product page](#)

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.

This guide provides foundational knowledge for the effective use of **4-Fluorobenzonitrile-d4** in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Fluorobenzonitrile | High-Purity Reagent | RUO [benchchem.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [4-Fluorobenzonitrile-d4 physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b583211#4-fluorobenzonitrile-d4-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com